

An In-depth Technical Guide to the Synthesis of Fenpyroximate

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Compound of Interest

Compound Name: Fenpyroximate

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Audience: Researchers, scientists, and drug development professionals.

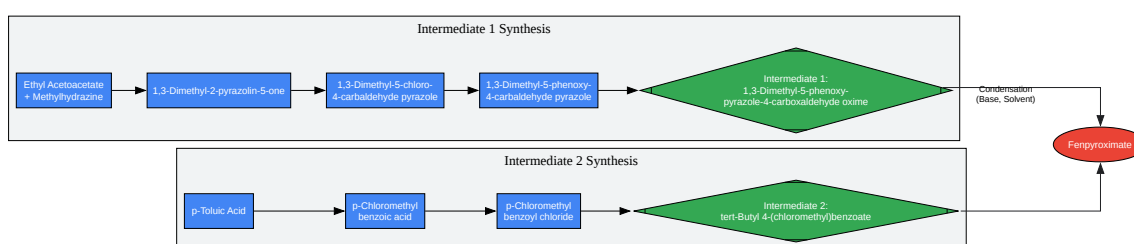
Introduction:

Fenpyroximate is a potent acaricide and insecticide widely used in agriculture to control various mite species on crops such as fruits and citrus.[1][2] Its mode of action involves the inhibition of the mitochondrial electron transport chain at the NADH-coenzyme Q oxidoreductase (Complex I).[2][3] This guide provides a detailed overview of the primary synthesis pathway for **Fenpyroximate**, focusing on the preparation of its key intermediates and the final condensation step. The information is compiled from various scientific and patent literature sources to offer a comprehensive resource for chemical synthesis professionals.

Overall Synthesis Pathway

The industrial synthesis of **Fenpyroximate** is a multi-step process that culminates in the coupling of two key intermediates. The core strategy involves the Williamson ether synthesis to connect a pyrazole-based oxime with a substituted benzoate moiety.[4]

The final reaction involves the condensation of 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime with tert-butyl 4-(halomethyl)benzoate (typically the bromo- or chloro-derivative).[5][6] This process is generally carried out in a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in the presence of a base such as potassium hydroxide.[5][7]



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Figure 1: Overall synthetic pathway for **Fenpyroximate**.

Synthesis of Key Intermediates

Intermediate 1: 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime

This crucial pyrazole-based intermediate is synthesized through a four-step process starting from basic precursors.[7]

Step 1: Synthesis of 1,3-Dimethyl-2-pyrazolin-5-one

- Reaction: Ethyl acetoacetate is reacted with methylhydrazine.
- Protocol: Ethyl acetoacetate and ethanol are added to a reactor. Methylhydrazine is added dropwise under heating. After the reaction is complete, the product is precipitated, and water is removed azeotropically with toluene to yield a toluene solution of 1,3-dimethyl-2-pyrazolin-5-one.^[7]

Step 2: Synthesis of 1,3-Dimethyl-5-chloro-4-carbaldehyde pyrazole

- Reaction: The pyrazolinone from the previous step undergoes Vilsmeier-Haack formylation and chlorination.
- Protocol: 1,3-Dimethyl-2-pyrazolin-5-one toluene solution is added to a reactor with DMF. Phosphorus oxychloride is added dropwise while cooling. The mixture is heated to complete the reaction. After cooling and extraction with toluene, the organic layer provides the chlorinated aldehyde.^[7]

Step 3: Synthesis of 1,3-Dimethyl-5-phenoxy-4-carbaldehyde pyrazole

- Reaction: The chloro group is displaced by a phenoxy group via nucleophilic aromatic substitution.
- Protocol: Phenol, sodium hydroxide, and ethanol are heated in a reactor. After stirring, a mixture of 1,3-dimethyl-5-chloro-4-carbaldehyde pyrazole and DMF is added dropwise. The reaction proceeds under heating. After completion, the product is obtained by filtration and precipitation from the mother liquor.^{[7][8]}

Step 4: Synthesis of 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime

- Reaction: The aldehyde is converted to an oxime using hydroxylamine.
- Protocol: The aldehyde from Step 3 is dissolved in methanol. Hydroxylamine hydrochloride is added, followed by a solution of potassium hydroxide in water. The reaction is heated, typically at 60 °C for 1 hour. After cooling and removing methanol under reduced pressure, water is added, and the solid product is collected by filtration, washed, and dried.^{[7][9]}

Parameter	Value	Source
Starting Aldehyde	50.0 g	[9]
Methanol	200 mL	[9]
Hydroxylamine HCl	16.0 g	[9]
Potassium Hydroxide (82%)	16.0 g	[9]
Water	50 mL	[9]
Reaction Temperature	60 °C	[9]
Reaction Time	1 hour	[9]
Yield	45.3 g	[9]

Table 1: Experimental data for the synthesis of the oxime intermediate.

Intermediate 2: tert-Butyl 4-(chloromethyl)benzoate

This benzoate intermediate is typically prepared in three steps from p-toluic acid (p-methylbenzoic acid).[7]

Step 1: Synthesis of p-Chloromethyl benzoic acid

- Reaction: Radical chlorination of the methyl group of p-toluic acid.
- Protocol: p-Toluic acid is dissolved in chlorobenzene with a catalyst. Sulfonic acid chloride is added dropwise under reflux conditions. After the reaction, the mixture is cooled, filtered, and the product is recrystallized from methanol.[7]

Step 2: Synthesis of p-Chloromethyl benzoyl chloride

- Reaction: Conversion of the carboxylic acid to an acyl chloride.
- Protocol: p-Chloromethyl benzoic acid and DMF are placed in a reactor. Phosphorus oxychloride is added dropwise at a controlled low temperature. After an insulation period, the

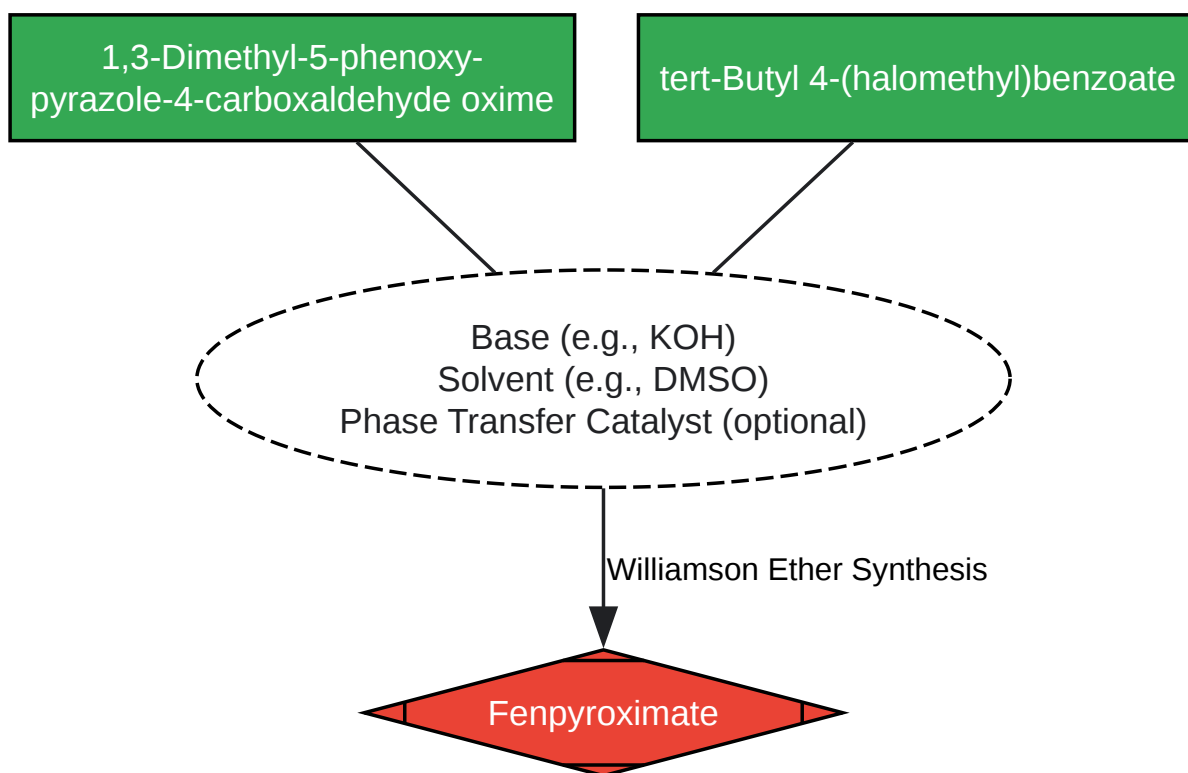
product is extracted with toluene.[7]

Step 3: Synthesis of tert-Butyl 4-(chloromethyl)benzoate

- Reaction: Esterification of the acyl chloride with tert-butanol.
- Protocol: A mixture of tert-butanol and toluene is prepared. The p-chloromethyl benzoyl chloride toluene solution from the previous step is added dropwise while maintaining a low temperature. The reaction is stirred until completion. The resulting mixture containing the final intermediate is washed with water and sodium bicarbonate solution.[7] An alternative method involves the sulfuric acid-catalyzed addition of isobutene (generated in situ from t-butanol) to 4-chloromethyl benzoic acid, which avoids the formation of byproducts.[4]

Final Condensation: Synthesis of Fenpyroximate

The final step is the coupling of the two key intermediates.



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Figure 2: Final condensation step in **Fenpyroximate** synthesis.

Experimental Protocol

- Methodology: The reaction is typically performed under solid-liquid phase transfer catalysis conditions to improve yield and reduce reaction time.[6]
- Protocol: 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime and tert-butyl 4-(chloromethyl)benzoate are reacted in an organic solvent such as toluene. A base (e.g., potassium hydroxide), water, and a tetraalkylammonium halide (phase transfer catalyst) are added. The mixture is heated to a temperature between 25°C and 100°C.[6] In a different procedure, the oxime is reacted with tert-butyl 4-(bromomethyl)benzoate in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO).[5]
- Work-up: After the reaction is complete, the mixture is cooled. The product can be precipitated by adding alcohol and then collected by filtration, followed by drying to yield crystalline **Fenpyroximate**. [7]

Parameter	Description	Source
Solvents	Toluene, Xylene, Dichloromethane, DMSO, DMF	[5][6][7]
Bases	Potassium Hydroxide, Sodium Methoxide	[5][6][7]
Catalyst	Tetraalkylammonium halide (Phase Transfer Catalyst)	[6]
Temperature	25 °C to 100 °C	[6]
Yield	67% (using bromomethyl derivative in DMSO)	[6]

Table 2: General conditions for the final synthesis of Fenpyroximate.

Conclusion:

The synthesis of **Fenpyroximate** is a well-established process involving the convergent synthesis of two advanced intermediates followed by a final condensation step. The key challenges lie in the efficient and high-yield production of the pyrazole oxime and the tert-butyl benzoate intermediates. The methodologies described, particularly those employing phase transfer catalysis, offer robust and scalable routes for the commercial production of this important acaricide. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for researchers and professionals in the field of agrochemical development.

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